4-Ethylphenyl Sulfate Potassium Salt
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Overview
Description
4-Ethylphenyl Sulfate Potassium Salt is a chemical compound with the molecular formula C8H9KO4S. It is the potassium salt of 4-ethylphenyl sulfate, which is derived from the sulfation of 4-ethylphenol. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylphenyl Sulfate Potassium Salt can be synthesized through the reaction of 4-ethylphenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve:
Sulfation: 4-ethylphenol is reacted with sulfuric acid to form 4-ethylphenyl sulfate.
Neutralization: The resulting 4-ethylphenyl sulfate is then neutralized with potassium hydroxide to form potassium 4-ethylphenyl sulfate.
Industrial Production Methods
In industrial settings, the production of potassium 4-ethylphenyl sulfate follows similar steps but on a larger scale. The process involves:
Continuous Stirred Tank Reactors (CSTRs): These reactors are used to ensure thorough mixing and consistent reaction conditions.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to 4-ethylphenol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields 4-ethylphenol.
Substitution: Results in various substituted phenyl compounds.
Scientific Research Applications
4-Ethylphenyl Sulfate Potassium Salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a gut microbial metabolite and its effects on host physiology.
Medicine: Investigated for its potential role in metabolic disorders and neurological conditions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of potassium 4-ethylphenyl sulfate involves its interaction with biological systems. It is known to:
Modulate Neurological Health: As a gut microbial metabolite, it can influence neurological functions and behaviors.
Affect Metabolic Pathways: It is involved in the metabolism of aromatic amino acids and can impact metabolic health.
Comparison with Similar Compounds
4-Ethylphenyl Sulfate Potassium Salt can be compared with other similar compounds such as:
- Potassium p-tolyl sulfate
- Potassium phenyl sulfate
- Indoxyl sulfate potassium salt
Uniqueness
This compound is unique due to its specific structure and the biological effects it exerts. Unlike other sulfates, it is derived from 4-ethylphenol and has distinct applications in research related to gut microbiota and metabolic health.
Properties
IUPAC Name |
potassium;(4-ethylphenyl) sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S.K/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBJOLRFIRVGDM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9KO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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